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Compound of Interest

Compound Name: Vanadium pentafluoride

Cat. No.: B1594393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis

of vanadium pentafluoride (VF₅), a highly reactive inorganic compound. The document details

the pioneering work of early 20th-century chemists, offering a comprehensive look at the

experimental protocols, historical context, and physicochemical properties of this important

fluorinating agent.

Discovery and Historical Context
The journey to isolate and characterize vanadium pentafluoride is deeply rooted in the

challenging field of fluorine chemistry. In the early 20th century, handling elemental fluorine, the

most reactive of all elements, posed significant experimental hurdles. The corrosive nature of

both fluorine and hydrogen fluoride required the development of specialized apparatus, often

constructed from materials like platinum and copper, to withstand the extreme chemical

conditions.

It was within this demanding scientific landscape that German chemist Otto Ruff and his

colleague H. Lickfett achieved the first synthesis of vanadium pentafluoride in 1911. Their

work, published in Berichte der deutschen chemischen Gesellschaft, marked a significant

advancement in the understanding of vanadium's higher oxidation states and the broader field

of inorganic fluorine chemistry.
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Prior to Ruff and Lickfett's synthesis, the existence of a pentavalent vanadium fluoride was

hypothesized, but its isolation had remained elusive. Their successful preparation opened new

avenues for the study of high-oxidation-state metal fluorides and their potential applications.

Physicochemical Properties of Vanadium
Pentafluoride
Early investigations by Ruff and Lickfett, and later, more precise measurements by Trevorrow,

Fischer, and Steunenberg in 1957, established the fundamental physical and chemical

properties of vanadium pentafluoride.[1] This colorless, volatile liquid is a powerful

fluorinating and oxidizing agent.

Property Value Reference

Melting Point 19.5 °C [1]

Boiling Point 48.3 °C [2]

Vapor Pressure at 25°C 296.5 mm Hg [1]

Density at 24.3°C 2.459 g/cm³ [1]

Molar Mass 145.93 g/mol

Appearance Colorless liquid [2]

Synthesis Methodologies
Two key historical methods for the synthesis of vanadium pentafluoride are detailed below,

reflecting the evolution of experimental techniques in fluorine chemistry.

The First Synthesis: Thermal Disproportionation of
Vanadium Tetrafluoride (Ruff and Lickfett, 1911)
The inaugural synthesis of vanadium pentafluoride relied on the thermal decomposition of

vanadium tetrafluoride (VF₄). This indirect method was dictated by the challenges of working

with elemental fluorine at the time.
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Experimental Protocol:

Preparation of Vanadium Tetrafluoride (VF₄): Anhydrous vanadium tetrachloride (VCl₄) was

treated with an excess of anhydrous hydrogen fluoride (HF) in a sealed platinum tube. The

reaction was initiated at room temperature and then gently warmed to complete the

conversion. The volatile byproducts (HCl) were removed by evacuation.

Apparatus for Disproportionation: A platinum tube was used for the disproportionation

reaction. The tube was connected to a receiving vessel, also made of platinum, which was

cooled to collect the volatile product. The entire apparatus was carefully dried and purged

with an inert gas to exclude moisture.

Disproportionation Reaction: The prepared vanadium tetrafluoride was heated to 650 °C

within the platinum tube. At this temperature, VF₄ undergoes disproportionation, yielding

solid, non-volatile vanadium trifluoride (VF₃) and gaseous vanadium pentafluoride (VF₅).

The chemical equation for this process is:

2VF₄(s) → VF₃(s) + VF₅(g)

Collection and Purification: The gaseous vanadium pentafluoride was passed into the

cooled platinum receiving vessel, where it condensed as a colorless liquid. The product was

further purified by fractional distillation under vacuum to remove any residual impurities.

Vanadium Tetrachloride (VCl₄)

Preparation of VF₄
in Platinum Tube

Anhydrous Hydrogen Fluoride (HF)

Vanadium Tetrafluoride (VF₄) Thermal Disproportionation
(650°C in Platinum Tube)

Vanadium Trifluoride (VF₃)
(Solid Residue)

Gaseous VF₅ Condensation in
Cooled Pt Vessel Crude Liquid VF₅ Vacuum Fractional

Distillation Pure Vanadium Pentafluoride (VF₅)

Click to download full resolution via product page

Figure 1: Workflow for the first synthesis of vanadium pentafluoride by Ruff and Lickfett

(1911).
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Direct Fluorination of Vanadium Metal (Trevorrow,
Fischer, and Steunenberg, 1957)
By the mid-20th century, advancements in handling elemental fluorine allowed for a more direct

and efficient synthesis of vanadium pentafluoride. The work by Trevorrow, Fischer, and

Steunenberg at Argonne National Laboratory provided a clearer method for producing high-

purity VF₅.[1]

Experimental Protocol:

Reactants: Granulated vanadium metal (99.5% purity) and commercial high-purity elemental

fluorine were used.[1]

Apparatus: The reaction was carried out in a 3/4-inch nickel reaction tube. Nickel was

chosen for its resistance to attack by fluorine gas at elevated temperatures. The reaction

tube was connected to a series of cold traps to condense the product. The entire system was

constructed to be vacuum-tight and free of moisture.

Fluorination Reaction: The granulated vanadium metal was placed in the nickel reaction tube

and heated to 300 °C. Elemental fluorine gas was then passed over the heated metal. The

reaction is exothermic and proceeds readily to form vanadium pentafluoride gas. The

balanced chemical equation is:

2V(s) + 5F₂(g) → 2VF₅(g)

Collection and Purification: The gaseous vanadium pentafluoride product was carried out

of the reaction tube in the fluorine stream and collected in a series of cold traps maintained

at low temperatures (e.g., using a dry ice-acetone bath). The crude product was then purified

by fractional distillation under vacuum to remove any unreacted fluorine and other volatile

impurities.[1]
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Figure 2: Workflow for the direct synthesis of vanadium pentafluoride (Trevorrow et al., 1957).

Logical Relationship of Synthesis Methods
The two primary historical synthesis routes to vanadium pentafluoride are logically distinct,

with the direct fluorination method representing a more streamlined approach that became

feasible with improved fluorine handling techniques.

Ruff & Lickfett (1911)

Trevorrow et al. (1957)

VCl₄ + HF → VF₄

2VF₄ → VF₃ + VF₅

Vanadium Pentafluoride (VF₅)

Indirect Route

2V + 5F₂ → 2VF₅

Direct Route
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Figure 3: Logical relationship between the two historical synthesis methods for vanadium
pentafluoride.
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Conclusion
The discovery and synthesis of vanadium pentafluoride represent a significant chapter in the

history of inorganic chemistry. The pioneering work of Ruff and Lickfett, followed by the refined

methods of Trevorrow and his colleagues, not only provided access to this highly reactive

compound but also contributed to the development of techniques for handling aggressive

fluorinating agents. For contemporary researchers, understanding these historical methods

provides valuable context for the ongoing development of synthetic methodologies and the

application of high-oxidation-state metal fluorides in modern chemical research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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